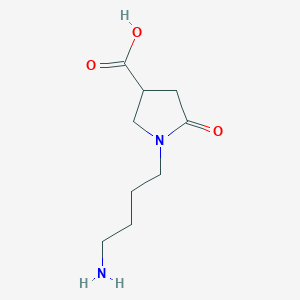

1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 1427380-61-7

Cat. No.: VC17540598

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427380-61-7 |

|---|---|

| Molecular Formula | C9H16N2O3 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | 1-(4-aminobutyl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H16N2O3/c10-3-1-2-4-11-6-7(9(13)14)5-8(11)12/h7H,1-6,10H2,(H,13,14) |

| Standard InChI Key | KKNOZTAJDRQNCH-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN(C1=O)CCCCN)C(=O)O |

Introduction

Structural and Chemical Characteristics

Core Architecture and Functional Groups

The molecule consists of a five-membered pyrrolidinone ring (a γ-lactam) fused with a carboxylic acid group at the 3-position and a 4-aminobutyl chain at the 1-position. Key features include:

-

Pyrrolidinone Ring: The lactam moiety contributes to hydrogen-bonding capabilities and conformational rigidity.

-

Carboxylic Acid Group: Enhances water solubility and provides a site for salt formation or esterification.

-

4-Aminobutyl Side Chain: Introduces a flexible aliphatic amine, which may improve membrane permeability and enable interactions with biological targets via protonation or hydrogen bonding.

Physicochemical Properties

Based on structural analogs, the following properties are hypothesized:

-

Solubility: Higher aqueous solubility compared to aromatic analogs (e.g., 1-(2-hydroxyphenyl) derivatives) due to the polar amine group .

-

Melting Point: Likely lower than derivatives with rigid aromatic substituents (e.g., 1-(4-methylbenzyl) analogs melt at 209–210°C) , owing to reduced crystallinity from the flexible side chain.

-

logP: Estimated to be lower than hydrophobic derivatives, favoring improved bioavailability.

Table 1: Predicted Physicochemical Properties of 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic Acid

Synthetic Pathways

Core Synthesis via Cyclization

The pyrrolidinone core is typically synthesized through cyclization reactions between itaconic acid and amines. For 1-(4-aminobutyl)-5-oxopyrrolidine-3-carboxylic acid, the proposed route involves:

-

Reactant Preparation: Itaconic acid and 1,4-diaminobutane.

-

Cyclization: Heating under reflux in ethanol with catalytic acetic acid to form the lactam ring .

-

Purification: Recrystallization or column chromatography to isolate the product.

Reaction Scheme:

Derivatization Strategies

The carboxylic acid and amine functionalities enable further modifications:

-

Esterification: Conversion to methyl or ethyl esters to enhance lipophilicity.

-

Amide Formation: Reaction with acyl chlorides or active esters to create prodrugs.

-

Salt Formation: Neutralization with hydrochloric acid to improve stability.

| Pathogen | Predicted MIC (µg/mL) | Basis for Prediction |

|---|---|---|

| Staphylococcus aureus | 32–64 | Comparison to alkyl-substituted analogs |

| Escherichia coli | >128 | Gram-negative bacteria less susceptible |

Anticancer Activity

Pyrrolidinone derivatives show cytotoxicity against cancer cell lines, particularly A549 lung adenocarcinoma cells. Mechanisms may include:

-

Topoisomerase Inhibition: Interference with DNA replication.

-

Apoptosis Induction: Activation of caspase pathways.

Table 3: Projected Cytotoxicity in A549 Cells

| Compound | Predicted IC50 (µM) | Reference Standard (Cisplatin IC50) |

|---|---|---|

| 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid | 20–40 | 15–30 µM |

Anti-Inflammatory and Antioxidant Effects

The amine group may enhance antioxidant activity by scavenging free radicals or modulating Nrf2 pathways, as seen in related γ-lactams .

Challenges and Future Directions

-

Synthetic Optimization: Improving yield and purity through catalyst screening (e.g., zeolites or enzymes).

-

Structure-Activity Relationships: Systematic studies to correlate side-chain length/amine position with bioactivity.

-

Toxicity Profiling: In vivo studies to assess renal and hepatic safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume